

From Poisoned Arrows to Anesthesia: The Discovery and Isolation of Tubocurarine

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The journey of **tubocurarine** from a mysterious Amazonian arrow poison to a cornerstone of modern anesthesia is a compelling narrative of exploration, meticulous scientific inquiry, and the dawn of molecular pharmacology. This technical guide provides a comprehensive overview of the history of **tubocurarine**'s discovery and isolation, with a focus on the key experiments, methodologies, and quantitative data that marked this pivotal chapter in drug development. For researchers and scientists, this document aims to be a detailed resource, elucidating the scientific rigor that transformed a potent toxin into a life-saving therapeutic agent.

Early History and Ethnobotanical Origins

For centuries, indigenous peoples of the Amazon basin utilized a potent muscle-paralyzing substance known as "curare" to coat the tips of their hunting arrows and darts.^[1] The poison, derived from various plant sources, allowed for the efficient capture of prey by inducing skeletal muscle paralysis, leading to asphyxiation.^[1] The preparation of curare was a guarded secret, with different tribes employing unique recipes and plant combinations. Early European explorers in the 16th century were the first to document the existence of this formidable poison.^[2]

The primary botanical source for the most potent form of curare, known as "tube curare" due to its storage in bamboo tubes, was later identified as *Chondrodendron tomentosum*, a large vine

native to the Amazon rainforest.[2][3]

Pioneering Physiological Investigations: Claude Bernard's Experiments

The first systematic and scientific investigation into the physiological effects of curare was conducted by the renowned French physiologist, Claude Bernard, in the mid-19th century.[4][5] His elegant and decisive experiments on frogs laid the groundwork for understanding the mechanism of action of this mysterious poison and established a foundational principle of pharmacology: the localization of a drug's effect to a specific site in the body.

Experimental Protocol: The Frog Nerve-Muscle Preparation

Bernard's primary experimental model was the frog nerve-muscle preparation. While the exact quantitative details of his initial experiments are not extensively documented in all historical records, the general methodology can be reconstructed from his writings, particularly from his book "Leçons sur les effets des substances toxiques et médicamenteuses" (1857).[4]

Objective: To determine the site of action of curare.

Materials:

- Live frogs
- Crude curare extract
- Ligature (thread)
- Electrical stimulation apparatus

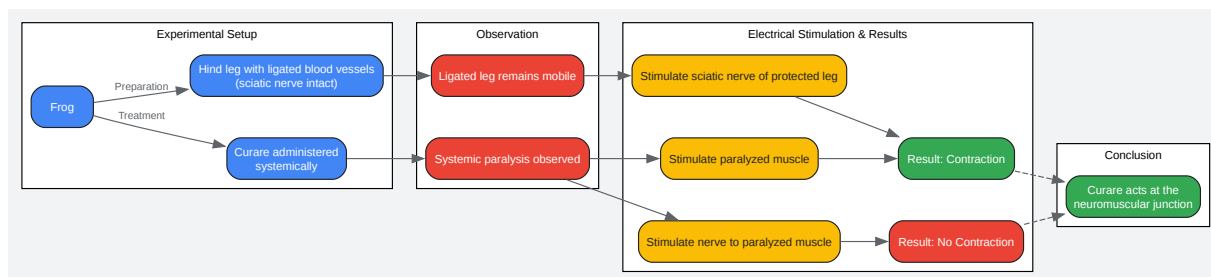
Methodology:

- A live frog was taken, and a ligature was tied tightly around one of its hind legs, excluding the sciatic nerve from the ligature but occluding the blood vessels. This procedure isolated the leg from the systemic circulation while maintaining its nerve supply.

- A small amount of curare was then introduced under the skin of the frog's back.
- The frog was observed. The parts of the body exposed to the circulating curare (the non-ligated limbs and torso) gradually became paralyzed. However, the ligated leg, which was protected from the curare, remained mobile.
- Electrical stimulation was then applied to different parts of the preparation:
 - Direct stimulation of the paralyzed muscles: This resulted in muscle contraction.
 - Stimulation of the motor nerves leading to the paralyzed muscles: This produced no response.
 - Stimulation of the sciatic nerve of the ligated, non-paralyzed leg: This resulted in the normal contraction of the muscles in that leg.
 - Stimulation of the sensory nerves in the paralyzed parts of the body: This would elicit a reflex contraction in the protected, non-paralyzed leg, demonstrating that sensory nerves were unaffected.

Results and Conclusion: Bernard concluded that curare does not affect the muscle's ability to contract, nor does it block the nerve's ability to conduct an impulse. Instead, he pinpointed the site of action to the junction between the nerve and the muscle, a structure he termed the "myoneural junction" (now known as the neuromuscular junction).[4][5] He demonstrated that curare interrupts the transmission of the nerve impulse to the muscle at this specific location.

Experimental Workflow: Claude Bernard's Frog Experiment



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Caption: Workflow of Claude Bernard's frog experiment.

The Gill Expedition: Securing the Source

Despite Bernard's groundbreaking work, the precise botanical origin of the most potent curare and a reliable supply for further research remained elusive. This challenge was overcome through the efforts of Richard Gill, an American explorer and ethnobotanist.^[1] In 1938, Gill led an expedition to the Amazon rainforest in Ecuador with the specific goal of documenting the preparation of curare and obtaining a substantial quantity for scientific analysis.^{[6][7]}

Gill's expedition was successful, and he returned to the United States with approximately 25 pounds (over 11 kg) of crude curare paste.^{[6][8]} This significant quantity was made available to researchers and pharmaceutical companies, paving the way for the isolation of its active principle.

Expedition Data	Value
Explorer	Richard Gill
Year of Expedition	1938
Location	Amazon, Ecuador
Quantity of Curare Obtained	~25 pounds (~11.3 kg)
Primary Botanical Source Identified	Chondrodendron tomentosum

The Isolation of d-Tubocurarine: Harold King's Breakthrough

The stage was now set for the chemical isolation of the active compound from the crude curare brought back by Gill. This landmark achievement was accomplished in 1935 by Harold King, a chemist at the National Institute for Medical Research in London, who was working with a museum sample of "tube curare".^[3] His work, published in the Journal of the Chemical Society, detailed the first successful isolation of a crystalline, pure alkaloid from curare, which he named **d-tubocurarine**.^[9]

Experimental Protocol: Isolation of d-Tubocurarine

While the full, unabridged text of King's 1935 publication is not readily available in all digital archives, a general outline of the alkaloid extraction and purification process can be inferred from historical accounts and standard phytochemical methods of the era.

Objective: To isolate the pure, crystalline active principle from crude "tube curare".

Starting Material: Crude curare extract from *Chondrodendron tomentosum*.

General Methodology (Reconstructed):

- Extraction:** The crude curare paste was likely first treated with an acidic solution (e.g., dilute hydrochloric acid) to convert the alkaloids into their water-soluble salt forms. This aqueous extract would then be separated from the insoluble plant material.

- **Basification and Solvent Extraction:** The acidic aqueous extract was then made alkaline (e.g., with sodium carbonate or ammonia) to precipitate the free-base alkaloids. These were then extracted into an immiscible organic solvent (e.g., chloroform or ether).
- **Purification:** The organic solvent extract, containing a mixture of alkaloids, would then be subjected to further purification steps. This may have involved repeated acid-base extractions and crystallization.
- **Crystallization:** The final step involved the careful crystallization of the purified alkaloid from a suitable solvent to obtain pure, crystalline d-**tubocurarine** chloride.

This pioneering work provided the scientific community with a pure, standardized substance, allowing for precise pharmacological studies and, eventually, its clinical application.

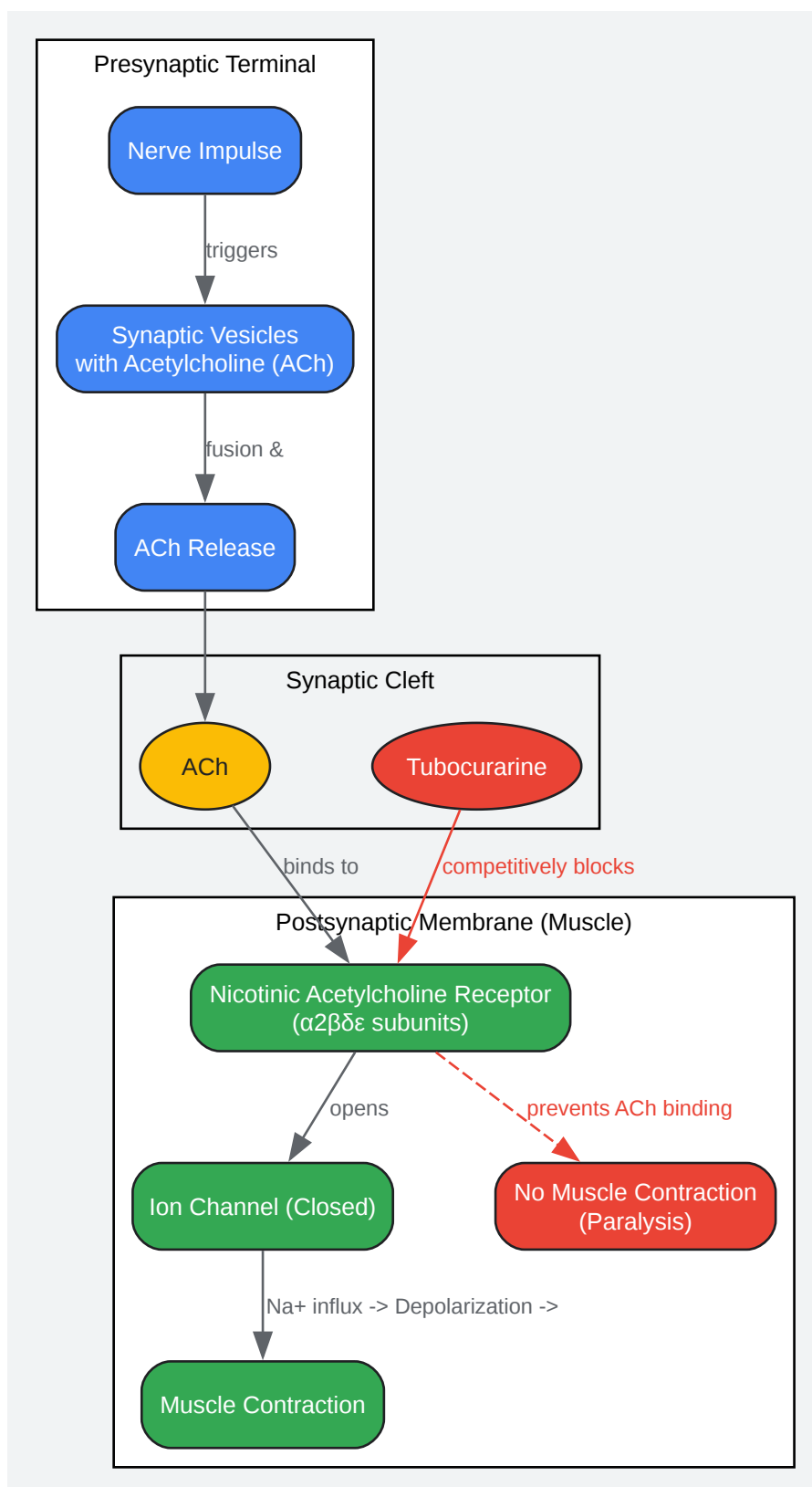
Mechanism of Action at the Neuromuscular Junction

Subsequent research elucidated the precise mechanism by which d-**tubocurarine** exerts its paralytic effect. It acts as a competitive antagonist at the nicotinic acetylcholine receptors (nAChRs) on the motor endplate of the neuromuscular junction.^[10]

The nAChR at the adult neuromuscular junction is a pentameric ligand-gated ion channel composed of two $\alpha 1$ subunits, one $\beta 1$ subunit, one δ subunit, and one ϵ subunit.^{[11][12]} In the fetal form, a γ subunit is present instead of the ϵ subunit.^[11] Acetylcholine, the endogenous neurotransmitter, binds to the α subunits, causing a conformational change that opens the ion channel, allowing an influx of sodium ions and leading to depolarization of the muscle cell membrane and subsequent muscle contraction.

d-**Tubocurarine**, due to its structural similarity to acetylcholine, binds to the same recognition sites on the α subunits of the nAChR but does not activate the channel.^[13] By competitively blocking the binding of acetylcholine, it prevents the depolarization of the motor endplate, thereby inhibiting muscle contraction.

Signaling Pathway: **Tubocurarine** at the Neuromuscular Junction



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Caption: Competitive antagonism of **tubocurarine** at the nAChR.

Conclusion

The discovery and isolation of **tubocurarine** represent a landmark achievement in the history of pharmacology and medicine. From its origins as a mysterious arrow poison, the dedicated efforts of scientists like Claude Bernard, Richard Gill, and Harold King transformed it into a powerful tool for physiological research and a vital component of modern anesthesia. This journey underscores the importance of ethnobotany, rigorous experimental methodology, and the chemical isolation of active principles in the development of new therapeutic agents. The story of **tubocurarine** serves as a powerful example of how a deep understanding of a natural toxin's mechanism of action can lead to profound benefits for human health.

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